molecular formula C6H6BrNO B1273246 (5-Bromopyridin-3-yl)methanol CAS No. 37669-64-0

(5-Bromopyridin-3-yl)methanol

Cat. No. B1273246
CAS RN: 37669-64-0
M. Wt: 188.02 g/mol
InChI Key: WDVDHJLKXYCOFS-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-3-yl)methanol” is a synthetic compound that has gained considerable attention in scientific research and industry applications. It is a powder at room temperature and is slightly soluble in water .


Synthesis Analysis

The synthesis of “(5-Bromopyridin-3-yl)methanol” has been reported in various studies. For instance, one study reported the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as the starting material .


Molecular Structure Analysis

The molecular formula of “(5-Bromopyridin-3-yl)methanol” is C6H6BrNO . The molecule contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 secondary alcohol, 2 aromatic ethers, and 1 Pyridine .


Physical And Chemical Properties Analysis

“(5-Bromopyridin-3-yl)methanol” has a molecular weight of 188.02 g/mol . It is a powder at room temperature . The compound is slightly soluble in water .

Scientific Research Applications

1. Coordination Compounds and Crystal Structures

(5-Bromopyridin-3-yl)methanol is utilized in synthesizing various coordination compounds. Krebs, Ceglarska, and Näther (2021) explored the formation of polymorphic and isomeric Nickel(II)thiocyanate coordination compounds with 3-bromopyridine as a coligand. Their study highlighted the role of solvent-mediated conversions and magnetic measurements in understanding the properties of these compounds (Krebs, Ceglarska, & Näther, 2021).

2. Synthesis of Schiff Base Compounds

The compound is a key ingredient in the synthesis of Schiff base compounds. Wang, Nong, Sht, and Qi (2008) reported the synthesis of a Schiff base compound involving 3-bromopyridine and 4-methylpyridin-2-ylamine in methanol. Their work contributes to understanding the structural aspects and potential antibacterial activities of these compounds (Wang, Nong, Sht, & Qi, 2008).

3. Preparation of Metal Binding Site Mimics

Hannon, Mayers, and Taylor (1998) explored the preparation of mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols from 2-bromopyridines. These compounds are of interest as mimics for the metal binding site of carbonic anhydrase, highlighting a significant application in biochemical studies (Hannon, Mayers, & Taylor, 1998).

4. Antibacterial and Antifungal Applications

Rao, Prasad, and Rao (2013) synthesized and evaluated a novel azetidine derivative, including (5-bromopyridin-2-yl) azetidin-3-yl methanamine, for its antibacterial and antifungal activities. This highlights the compound's potential application in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).

5. Supramolecular Architecture and Hydrogen Bonding

Suksangpanya, Blake, Cade, Hubberstey, Parker, and Wilson (2004) investigated the supramolecular architectures in copper(II) halides involving methanol and N-(methylpyridin-2-yl)-2-cyanoguanidine. Their research offers insights into the role of hydrogen bonding in the formation of complex structures (Suksangpanya et al., 2004).

Safety And Hazards

The safety data sheet for “(3-bromopyridin-2-yl)methanol”, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

“(5-Bromopyridin-3-yl)methanol” has been used in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of novel pyrimidine-based thiourea compounds, which have shown potential for the treatment of type II diabetes mellitus . This suggests that “(5-Bromopyridin-3-yl)methanol” and its derivatives could have significant potential in future medicinal chemistry research.

properties

IUPAC Name

(5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVDHJLKXYCOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382807
Record name (5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)methanol

CAS RN

37669-64-0
Record name (5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromo-3-pyridinyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(5-Bromopyridin-3-yl)methanol was prepared according to the published procedure (Zhang, N. et al, J. Med. Chem., 45, 2832–2840 (2002)). A solution of (5-bromopyridin-3-yl)methanol (7.39 g, 39.3 mmol) in THF was cooled to 0° C. Sodium bis(trimethylsilyl)amide (39.3 mL of a 1.0 M solution in THF) was added, and the reaction was stirred for 20 minutes. Iodoethane (3.46 mL, 43.2 mmol) and DMF were added, and the reaction was allowed to warm to ambient temperature and stirred overnight. Brine was added, and the aqueous layer was extracted twice with hexanes. The combined organic fractions were concentrated under reduced pressure, and the residue was purified by HPFC (eluting with hexanes:ethyl acetate in a gradient from 100:0 to 70:30) to provide 5.11 g of 3-bromo-5-ethoxymethylpyridine as a colorless oil.
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7.39 g
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromonicotinic acid (20.00 g, 97.00 mmol) in anhydrous THF (250 mL) was added a solution of BH3 (1 M in THF, 197 mL) slowly at rt over a period of 1 h. The reaction mixture was stirred for 1 h at rt and then was heated at reflux temperature for 5 h. The reaction mixture was cooled to rt and treated with 1 M HCl (100 mL) drop-wise. The resulting mixture was stirred for 1 h and treated with 10% aq. NaOH until pH 10. The solution was then extracted with ethyl acetate (4×200 mL). The combined organic extracts were washed with H2O, dried over anhydrous Na2SO4, filtered and concentrated to yield the crude alcohol (10.71 g). Purification of the crude compound (SiO2: 0-5% 2 M NH3 in MeOH/DCM) gave (5-bromo-pyridin-3-yl)-methanol (4.14 g, 22%).
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20 g
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250 mL
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Synthesis routes and methods III

Procedure details

The required aldehyde, 5-bromopyridine-3-carboxaldehyde, can be prepared from 5-bromonicotinic acid (commercially available from Aldrich Chemical Company and Lancaster Synthesis, Inc.). The 5-bromonicotinic acid can be treated with ethyl chloroformate to form a mixed anhydride, which can then be reduced, for example, with lithium aluminum hydride in tetrahydrofuran (THF) at −78° C., to afford 5-bromo-3-(hydroxymethyl)pyridine, as reported by Ashimori et al., Chem. Pharm. Bull. 38(9): 2446 (1990). Alternatively, the 5-bromonicotinic acid can be esterified, for example, in the presence of sulfuric acid and ethanol and the intermediate ethyl ester reduced with an excess of sodium borohydride to yield 5-bromo-3-(hydroxymethyl)pyridine, according to the techniques reported in Nutaitis et al., Org. Prep. and Proc. Int. 24: 143 (1992). The resulting 5-bromo-3-(hydroxymethyl)pyridine can then be converted to 5-bromo-3-pyridinecarboxaldehyde by Swern oxidation using oxalyl chloride and dimethylsulfoxide, according to the methods of Stocks et al., Tetrahedron Lett. 36(36): 6555 (1995) and Mancuso et al., J. Org. Chem. 44(23): 4148 (1979). The aldehyde, 4-bromopyridine-3-carboxaldehyde can be synthesized according to methodology described in PCT WO 94/29893 by Chin et al. or by methodology described by Ojea et al., Synlett. 6: 622 (1995). 6-Bromopyridine-3-carboxaldehyde can be prepared according to procedures described in Windschief and Voegtle, Synthesis 1: 87 (1994) or German Patent No. 93/4320432 to Fey et al.
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ethyl ester
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Synthesis routes and methods IV

Procedure details

The required aldehyde, 5-bromopyridine-3-carboxaldehyde, can be prepared from 5-bromonicotinic acid (commercially available from Aldrich Chemical Company and Lancaster Synthesis, Inc.). The 5-bromonicotinic acid can be treated with ethyl chloroformate to form a mixed anhydride, which can then be reduced, for example, with lithium aluminum hydride in tetrahydrofuran (THF) at −78° C., to afford 5-bromo-3-(hydroxymethyl)pyridine, as reported by Ashimori et al., Chem. Pharm. Bull. 38 (9): 2446 (1990). Alternatively, the 5-bromonicotinic acid can be esterified, for example, in the presence of sulfuric acid and ethanol and the intermediate ethyl ester reduced with an excess of sodium borohydride to yield 5-bromo-3-(hydroxymethyl)pyridine, according to the techniques reported in Nutaitis et al., Org. Prep. and Proc. Int. 24: 143 (1992). The resulting 5-bromo-3-(hydroxymethyl)pyridine can then be converted to 5-bromo-3-pyridinecarboxaldehyde by Swern oxidation using oxalyl chloride and dimethylsulfoxide, according to the methods of Stocks et al., Tetrahedron Lett. 36 (36): 6555 (1995) and Mancuso et al., J. Org. Chem. 44 (23): 4148 (1979). The aldehyde, 4-bromopyridine-3-carboxaldehyde can be synthesized according to methodology described in PCT WO 94/29893 by Chin et al. or by methodology described by Ojea et al., Synlett. 6: 622 (1995). 6-Bromopyridine-3-carboxaldehyde can be prepared according to procedures described in Windschief and Voegtle, Synthesis 1: 87 (1994) or German Patent No. 93/4320432 to Fey et al.
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Synthesis routes and methods V

Procedure details

To a solution of 12 g (59.4 mmol) of 5-bromopyridine-3-carboxylic acid in 300 mL of anhydrous THF, under argon, are added, at −10° C., 6.6 mL of NMM and then 5.7 mL (59.4 mmol) of ethyl chloroformate. After stirring for 20 minutes at −10° C., 6.8 g (179.8 mmol) of sodium borohydride are added portionwise. The medium is then cooled to −70° C. and 400 mL of MeOH are added over 1 hour 30 minutes. The temperature is then allowed to rise to room temperature and stirring is continued for 12 hours. The medium is then concentrated under reduced pressure and then purified by chromatography on a column of silica gel, eluting with a 98/2 DCM/MeOH mixture. 8.4 g of (5-bromopyridin-3-yl)methanol are obtained in the form of a yellow oil.
Quantity
12 g
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300 mL
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6.6 mL
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5.7 mL
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6.8 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridin-3-yl)methanol
Reactant of Route 2
(5-Bromopyridin-3-yl)methanol
Reactant of Route 3
(5-Bromopyridin-3-yl)methanol
Reactant of Route 4
(5-Bromopyridin-3-yl)methanol
Reactant of Route 5
(5-Bromopyridin-3-yl)methanol
Reactant of Route 6
(5-Bromopyridin-3-yl)methanol

Citations

For This Compound
6
Citations
S Grimm - unipub.uni-graz.at
Cells are the building blocks of all life on our planet. They are amazing and amazingly complicated chemical factories that use energy and matter to replicate. A living cell is made up of …
Number of citations: 0 unipub.uni-graz.at
N Zhang, M Tomizawa, JE Casida - Journal of medicinal chemistry, 2002 - ACS Publications
The higher toxicity of neonicotinoid insecticides such as N-(6-chloropyridin-3-ylmethyl)-2-nitroiminoimidazolidine (imidacloprid) to insects than mammals is due in large part to target site …
Number of citations: 79 pubs.acs.org
YS Lin, J Park, JW De Schutter, XF Huang… - Journal of Medicinal …, 2012 - ACS Publications
Human farnesyl pyrophosphate synthase (hFPPS) controls intracellular levels of FPP and post-translational prenylation of small GTPase proteins, which are essential for cell signaling …
Number of citations: 55 pubs.acs.org
I Abdullah - 2015 - search.proquest.com
Poly (ADP-ribose) polymerases (PARPs) play diverse roles in various cellular processes that involve DNA repair and programmed cell death. Amongst these polymerases is PARP-1, …
Number of citations: 0 search.proquest.com
KW Wurm, FM Bartz, L Schulig, A Bodtke… - …, 2022 - Wiley Online Library
The K V 7 potassium channel openers flupirtine and retigabine have been valuable options in the therapy of pain and epilepsy. However, as a result of adverse reactions, both drugs …
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

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